2-(2-Chloro-4-pyrrolidin-1-ylsulfonylphenoxy)acetamide
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Overview
Description
2-(2-Chloro-4-pyrrolidin-1-ylsulfonylphenoxy)acetamide is a synthetic organic compound that features a pyrrolidine ring, a sulfonyl group, and a chloro-substituted phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-pyrrolidin-1-ylsulfonylphenoxy)acetamide typically involves the reaction of 2-chloro-4-nitrophenol with pyrrolidine, followed by sulfonylation and subsequent acetamide formation. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled temperatures and pressures to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-4-pyrrolidin-1-ylsulfonylphenoxy)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfonyl group can be oxidized or reduced under specific conditions.
Hydrolysis: The acetamide group can be hydrolyzed to form corresponding acids and amines.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of various substituted phenoxyacetamides.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfides or thiols.
Hydrolysis: Formation of phenoxyacetic acid and corresponding amines.
Scientific Research Applications
2-(2-Chloro-4-pyrrolidin-1-ylsulfonylphenoxy)acetamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4-pyrrolidin-1-ylsulfonylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the pyrrolidine ring can enhance binding affinity and specificity. The chloro group may also play a role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Oxopyrrolidin-1-yl)acetamide
- 2-(4-Benzoyl-2-bromo-phenoxy)acetamide
- 2-(Arylamino)-N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamides
Uniqueness
2-(2-Chloro-4-pyrrolidin-1-ylsulfonylphenoxy)acetamide is unique due to its combination of a chloro-substituted phenoxy group, a sulfonyl group, and a pyrrolidine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O4S/c13-10-7-9(3-4-11(10)19-8-12(14)16)20(17,18)15-5-1-2-6-15/h3-4,7H,1-2,5-6,8H2,(H2,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RULQWFNXWJJIOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)OCC(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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